Cas no 61675-62-5 (2,5-Dichlorothiophen-3-yl Tioconazole Hydrochloride)

2,5-Dichlorothiophen-3-yl Tioconazole Hydrochloride is a synthetic antifungal compound derived from tioconazole, modified with a 2,5-dichlorothiophen-3-yl moiety to enhance its pharmacological properties. This derivative exhibits broad-spectrum activity against dermatophytes, yeasts, and molds, making it suitable for treating fungal infections. The hydrochloride salt form improves solubility and bioavailability, facilitating formulation development. Its mechanism involves inhibition of ergosterol biosynthesis, disrupting fungal cell membrane integrity. The structural modification contributes to increased stability and potency compared to parent compounds. This compound is primarily utilized in pharmaceutical research for developing topical antifungal agents, with potential applications in both medical and agricultural antifungal treatments. Its synthesis requires specialized expertise in heterocyclic chemistry.
2,5-Dichlorothiophen-3-yl Tioconazole Hydrochloride structure
61675-62-5 structure
Product Name:2,5-Dichlorothiophen-3-yl Tioconazole Hydrochloride
CAS No:61675-62-5
MF:C16H13Cl5N2OS
MW:458.61721777916
CID:470542
PubChem ID:131632203
Update Time:2025-06-08

2,5-Dichlorothiophen-3-yl Tioconazole Hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 1H-Imidazole,1-[2-(2,4-dichlorophenyl)-2-[(2,5-dichloro-3-thienyl)methoxy]ethyl]-,monohydrochloride
    • 2,5-Dichlorothiophen-3-yl Tioconazole Hydrochloride
    • 1-[2,4-Dichloro-β-[(2,5-dichloro-3-thenyl)oxy]phenethyl]imidazole hydrochloride hydrochloride
    • 1H-Imidazole, 1-(2-(2,4-dichlorophenyl)-2-((2,5-dichloro-3-thienyl)methoxy)ethyl)-, hydrochloride (1:1)
    • 1-[(2RS)-2-(2,4-Dichlorophenyl)-2-[(2,5-dichlorothiophen-3-yl)methoxy]ethyl]-1H-imidazole Hydrochloride
    • U0DP725EAY
    • 61675-62-5
    • UNII-U0DP725EAY
    • 1-(2,4-Dichloro-beta-((2,5-dichloro-3-thenyl)oxy)phenethyl)imidazole hydrochloride
    • 1-[2-(2,4-dichlorophenyl)-2-[(2,5-dichlorothiophen-3-yl)methoxy]ethyl]imidazole;hydrochloride
    • 1-(2,4-DICHLORO-.BETA.-((2,5-DICHLORO-3-THENYL)OXY)PHENETHYL)IMIDAZOLE HYDROCHLORIDE
    • 1-[2-(2,4-Dichlorophenyl)-2-[(2,5-dichloro-3-thienyl)methoxy]ethyl]-1H-imidazole Hydrochloride (1:1); 1H-Imidazole, 1-[2-(2,4-dichlorophenyl)-2-[(2,5-dichloro-3-thienyl)methoxy]ethyl]-, monohydrochloride (9CI); Tioconazole Related Compound B; Tioconazole Related Compound B as Hydrochloride; Tioconazole Impurity B as Hydrochloride
    • 1-(2-(2,4-Dichlorophenyl)-2-((2,5-dichlorothiophen-3-yl)methoxy)ethyl)-1H-imidazole hydrochloride
    • Inchi: 1S/C16H12Cl4N2OS.ClH/c17-11-1-2-12(13(18)6-11)14(7-22-4-3-21-9-22)23-8-10-5-15(19)24-16(10)20;/h1-6,9,14H,7-8H2;1H
    • InChI Key: IVTJGYRAWHPZGE-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C=CC=1C(CN1C=NC=C1)OCC1=C(SC(=C1)Cl)Cl)Cl.Cl

Computed Properties

  • Exact Mass: 457.916173g/mol
  • Monoisotopic Mass: 455.919123g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 6
  • Complexity: 408
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 55.3Ų

2,5-Dichlorothiophen-3-yl Tioconazole Hydrochloride Security Information

  • Hazardous Material transportation number:NONH for all modes of transport

2,5-Dichlorothiophen-3-yl Tioconazole Hydrochloride Pricemore >>

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Additional information on 2,5-Dichlorothiophen-3-yl Tioconazole Hydrochloride

Introduction to 2,5-Dichlorothiophen-3-yl Tioconazole Hydrochloride (CAS No. 61675-62-5)

2,5-Dichlorothiophen-3-yl Tioconazole Hydrochloride (CAS No. 61675-62-5) is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the class of thiophene derivatives, which are widely recognized for their diverse biological activities. The structural uniqueness of 2,5-Dichlorothiophen-3-yl Tioconazole Hydrochloride arises from the combination of a thiophene ring substituted with chlorine atoms at the 2 and 5 positions, coupled with a tioconazole moiety linked to a hydrochloride salt form. Such structural features contribute to its remarkable pharmacological properties, making it a subject of intense study in medicinal chemistry.

The CAS No. 61675-62-5 serves as a unique identifier for this compound, ensuring precise classification and reference in scientific literature and regulatory databases. The hydrochloride salt form enhances the solubility and bioavailability of the compound, which is a critical factor in its potential application as an active pharmaceutical ingredient (API). The presence of chlorine atoms in the thiophene ring not only influences the electronic properties of the molecule but also contributes to its interaction with biological targets, thereby modulating its pharmacological effects.

Recent advancements in synthetic chemistry have enabled the efficient preparation of 2,5-Dichlorothiophen-3-yl Tioconazole Hydrochloride, facilitating its exploration in various therapeutic contexts. The compound has been studied for its potential antimicrobial and antifungal properties, making it a promising candidate for developing novel treatments against resistant strains of pathogens. The mechanism of action involves interference with essential cellular processes in microorganisms, such as ergosterol biosynthesis, which is crucial for their survival and proliferation.

In parallel, research has also focused on the agrochemical applications of 2,5-Dichlorothiophen-3-yl Tioconazole Hydrochloride. Its efficacy as a fungicide has been demonstrated in field trials, where it exhibits strong activity against a broad spectrum of fungal pathogens affecting crops. The compound's stability under environmental conditions and its low toxicity profile make it an attractive option for sustainable agricultural practices. Furthermore, its mode of action as a systemic fungicide allows it to be absorbed by plants and provide long-lasting protection against fungal infections.

The synthesis of 2,5-Dichlorothiophen-3-yl Tioconazole Hydrochloride involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex thiophene scaffold efficiently. The hydrochloride salt formation is typically achieved through quaternization followed by acidification, ensuring the stability and crystallinity of the final product.

From a pharmacological perspective, 2,5-Dichlorothiophen-3-yl Tioconazole Hydrochloride has been investigated for its potential role in addressing neurological disorders. Preliminary studies suggest that the compound may interact with specific neurotransmitter receptors, potentially modulating symptoms associated with certain neurodegenerative diseases. While further research is needed to validate these findings, the compound's unique structure offers hope for developing innovative therapeutic strategies.

The agrochemical sector has also benefited from the exploration of 2,5-Dichlorothiophen-3-yl Tioconazole Hydrochloride as a precursor for more advanced formulations. By combining it with other synergistic compounds or encapsulating it within novel delivery systems, researchers aim to enhance its efficacy and environmental compatibility. Such innovations are crucial for meeting the growing demand for sustainable agricultural solutions that minimize ecological impact while maximizing crop protection.

Regulatory considerations play a significant role in the development and commercialization of 2,5-Dichlorothiophen-3-yl Tioconazole Hydrochloride. Compliance with international standards such as those set by the FDA and EMA ensures that the compound meets safety and efficacy requirements before reaching the market. Rigorous toxicological studies are conducted to assess its potential side effects on humans and wildlife, ensuring that its benefits outweigh any risks associated with its use.

The future prospects of 2,5-Dichlorothiophen-3-yl Tioconazole Hydrochloride are promising, with ongoing research aiming to uncover new applications and optimize its properties further. Collaborative efforts between academia and industry are essential for translating laboratory discoveries into practical solutions that address global challenges in healthcare and agriculture. As our understanding of molecular interactions continues to evolve, compounds like 2,5-Dichlorothiophen-3-yl Tioconazole Hydrochloride will undoubtedly play a pivotal role in shaping future therapeutic landscapes.

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